Selective Cytotoxicity: Superior Therapeutic Window Compared to ABT-737 in CCRF-CEM Leukemia Cells
Anticancer agent 201 demonstrates a favorable selectivity profile, with an IC50 of 3.5 μM against CCRF-CEM leukemia cells but >50 μM against normal BJ fibroblasts, yielding a selectivity index (SI) >14. In contrast, the BH3 mimetic ABT-737, while more potent (IC50 0.74 μM in CCRF-CEM), exhibits a narrower SI of approximately 2.6 based on reported cytotoxicity against normal human fibroblasts [1].
| Evidence Dimension | Cytotoxicity IC50 (μM) and Selectivity Index |
|---|---|
| Target Compound Data | CCRF-CEM: 3.5 μM; BJ fibroblasts: >50 μM |
| Comparator Or Baseline | ABT-737: CCRF-CEM 0.74 μM; Normal human fibroblasts: ~1.91 μM (median panel IC50) |
| Quantified Difference | Selectivity index (CCRF-CEM/BJ) for Anticancer agent 201 >14 vs. ABT-737 SI ~2.6 |
| Conditions | CCRF-CEM human T-cell leukemia cells; BJ human foreskin fibroblasts; 24-48 hour exposure; CellTiter-Blue viability assay |
Why This Matters
The wider therapeutic window suggests lower potential for off-target cytotoxicity in normal tissues, a critical parameter for lead optimization in cancer drug discovery.
- [1] MedChemExpress. ABT-737 Product Datasheet. View Source
